molecular formula C15H19N3O6 B2945705 Brachystemidine F CAS No. 1050363-02-4

Brachystemidine F

Cat. No.: B2945705
CAS No.: 1050363-02-4
M. Wt: 337.332
InChI Key: JYNALUKELHWIEI-UHFFFAOYSA-N
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Description

Brachystemidine F is a naturally occurring alkaloid detected in fermentation studies involving EBSG (a biomass substrate). It was identified as a major metabolite in the control group during solid-state fermentation, where its relative abundance decreased compared to amino acids and carbohydrates in multi-strain fermentation conditions . While its exact molecular structure and pharmacological profile remain uncharacterized in the provided evidence, it belongs to the brachystemidine family—a group of alkaloids primarily isolated from the roots of Brachystemma calycinum (Duan Ban Hua), a plant used in traditional medicine .

Properties

IUPAC Name

2-amino-5-oxo-5-[[3-(1H-pyrrole-2-carbonyloxymethyl)-2,5-dihydrofuran-2-yl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c16-10(14(20)21)3-4-12(19)18-13-9(5-7-23-13)8-24-15(22)11-2-1-6-17-11/h1-2,5-6,10,13,17H,3-4,7-8,16H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNALUKELHWIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(O1)NC(=O)CCC(C(=O)O)N)COC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Potential Research Avenues

To investigate Brachystemidine F’s reactivity, consider:

Structural Analogues

If this compound is an alkaloid or flavonoid derivative (common in natural products), its reactions may resemble:

Reaction TypeExampleRelevance to Alkaloids/Flavonoids
Oxidation Hydroxylation of phenolic groupsCommon in flavonoid metabolism
Esterification Acetylation of hydroxyl groupsModifies solubility/bioactivity
Glycosylation Addition of sugar moietiesEnhances stability

Experimental Characterization

Key steps for unstudied compounds:

  • Isolation and Purification : Use chromatography (HPLC, TLC) .

  • Spectroscopic Analysis : NMR, MS, IR to identify functional groups .

  • Reactivity Screening : Test with acids, bases, oxidizing agents, and enzymes .

Recommended Databases for Further Study

  • Reaxys or SciFinder : For proprietary reaction data.

  • PubMed Central or ACS Publications : For recent peer-reviewed studies.

  • Natural Product Updates : Specialized journals for novel compounds.

Critical Considerations

  • Stereochemical Effects : Spatial arrangement may dictate reaction pathways .

  • Solvent Systems : Polar aprotic solvents (e.g., DMSO) could stabilize intermediates .

  • Biological Activity : If this compound has medicinal properties, focus on functional group modifications to enhance efficacy .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Brachystemidine F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and metabolism. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Brachystemidine Alkaloids

Compound Molecular Formula Molecular Weight Physical State Melting Point (°C) Optical Rotation ([α]D) Yield (% dry weight) Source
Brachystemidine A C14H16N2O4 276.29 Not reported Not reported Not reported 0.000004% B. calycinum roots
Brachystemidine B C15H18N2O5 306.32 White solid 151–152 −3.1° (c = 0.32, MeOH) 0.000005% B. calycinum roots
Brachystemidine C C15H18N2O6 322.32 Colorless gum Not reported −21.0° (c = 0.25, CHCl3) 0.00002% B. calycinum roots
Brachystemidine D C14H16N2O5 292.29 Colorless block 147.5–149 +3.52° (c = 0.43, MeOH) 0.000004% B. calycinum roots
Brachystemidine E C14H16N2O6 308.29 Colorless gum Not reported +0.76° (c = 1.65, MeOH) 0.000008% B. calycinum roots
Brachystemidine G C15H19N3O6 337.33 Oily solid Not reported +9.3° (c = 0.24, MeOH) Not reported B. calycinum roots
This compound Not reported Not reported Detected in EBSG fermentation Not reported Not reported Not quantified EBSG biomass

Key Observations:

Structural Diversity :

  • Brachystemidines A–E and G exhibit incremental variations in oxygen and nitrogen content. For instance, brachystemidine C (C15H18N2O6) contains an additional oxygen atom compared to brachystemidine B (C15H18N2O5), likely influencing solubility and reactivity .
  • Brachystemidine G is distinguished by a nitrogen-rich formula (C15H19N3O6), correlating with its reported cytotoxic activity against MCF-7 and PC-12 cell lines .

Biosynthetic Context: this compound’s detection in EBSG fermentation suggests a divergent biosynthetic pathway compared to plant-derived brachystemidines, which are likely products of terpenoid or amino acid metabolism .

Yield and Isolation Challenges :

  • Plant-derived brachystemidines occur in trace amounts (0.000004–0.00002% dry weight), complicating large-scale pharmacological studies . This compound’s yield in fermentation remains unquantified, highlighting a need for optimization .

Pharmacological and Functional Insights

  • Brachystemidine A : Classified as a pyrrole derivative, though its biological role is unclear .
  • This compound: No direct pharmacological data are available. Its presence in fermentation systems implies possible roles in microbial interactions or nutrient metabolism .

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